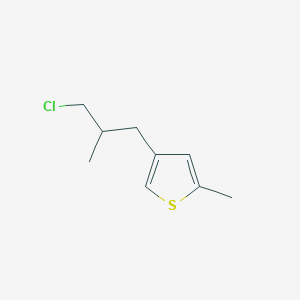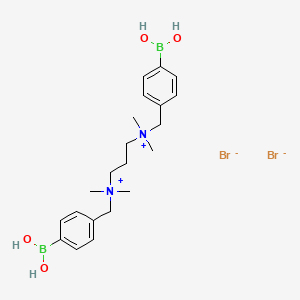
Tspba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium, commonly referred to as Tspba, is a multifunctional chemical compound. It is primarily used in the field of materials science and biomedical applications due to its unique properties, such as its ability to form hydrogels and its responsiveness to reactive oxygen species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tspba involves the reaction of polyvinyl alcohol with a reactive oxygen species-responsive crosslinker. The process typically includes the following steps:
Preparation of Polyvinyl Alcohol Solution: A solution of polyvinyl alcohol is prepared in water.
Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added to the polyvinyl alcohol solution.
Formation of Hydrogel: The mixture is allowed to react, forming a hydrogel.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Preparation of Polyvinyl Alcohol Solution: Industrial-grade polyvinyl alcohol is dissolved in large quantities of water.
Controlled Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added in a controlled manner to ensure uniformity.
Hydrogel Formation and Processing: The resulting hydrogel is processed and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tspba undergoes several types of chemical reactions, including:
Oxidation: this compound can react with reactive oxygen species, leading to the formation of oxidized products.
Reduction: Under certain conditions, this compound can be reduced to its original form.
Substitution: This compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in oxidized this compound, while reduction with sodium borohydride restores the original compound .
Aplicaciones Científicas De Investigación
Tspba has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the formation of hydrogels.
Biology: Employed in the development of drug delivery systems.
Medicine: Utilized in wound healing applications due to its reactive oxygen species scavenging properties.
Industry: Applied in the production of high-strength polymer materials
Mecanismo De Acción
The mechanism of action of Tspba involves its interaction with reactive oxygen species. When exposed to reactive oxygen species, this compound undergoes oxidation, leading to the formation of a crosslinked hydrogel. This hydrogel can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. The molecular targets and pathways involved include the upregulation of angiogenesis-related factors, which promote wound healing .
Comparación Con Compuestos Similares
Similar Compounds
Polyvinyl Alcohol: Used in the formation of hydrogels but lacks the reactive oxygen species responsiveness of Tspba.
N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium: A similar compound with slight structural differences.
Uniqueness of this compound
This compound is unique due to its dual functionality as a crosslinker and reactive oxygen species scavenger. This makes it particularly valuable in biomedical applications, where both properties are essential for effective treatment .
Propiedades
Fórmula molecular |
C21H34B2Br2N2O4 |
|---|---|
Peso molecular |
559.9 g/mol |
Nombre IUPAC |
(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
UGGCAYBYPTXWGJ-UHFFFAOYSA-L |
SMILES canónico |
B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


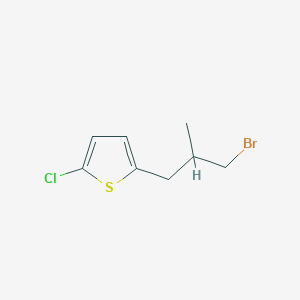
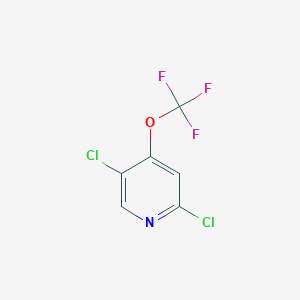

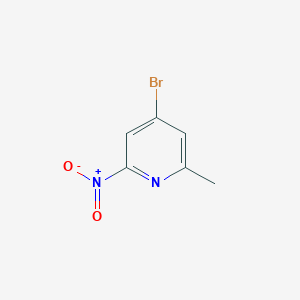

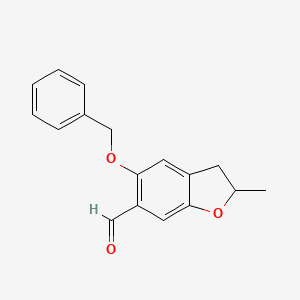
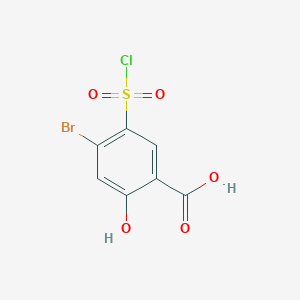
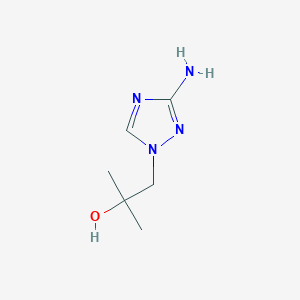
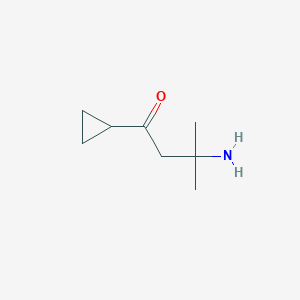
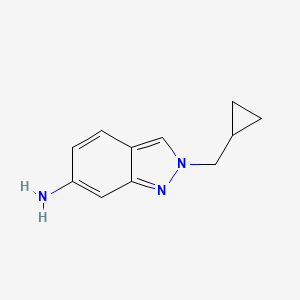
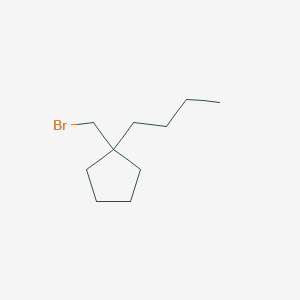
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
